molecular formula C31H33N5O4 B12411456 Nintedanib-d8

Nintedanib-d8

Número de catálogo: B12411456
Peso molecular: 547.7 g/mol
Clave InChI: CPMDPSXJELVGJG-BVUACPEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nintedanib-d8 is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of nintedanib, as the incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nintedanib-d8 involves the incorporation of deuterium atoms into the molecular structure of nintedanib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated hydrogen gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization, chromatography, and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Nintedanib-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield deuterated alcohols or amines .

Aplicaciones Científicas De Investigación

Nintedanib-d8 is widely used in scientific research for various applications, including:

Mecanismo De Acción

Nintedanib-d8, like nintedanib, exerts its effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and fibrosis. These include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By blocking these receptors, this compound inhibits the proliferation, migration, and differentiation of fibroblasts and endothelial cells, thereby reducing fibrosis and tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

    Pirfenidone: Another antifibrotic drug used for the treatment of idiopathic pulmonary fibrosis. It has a different mechanism of action, primarily involving the inhibition of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).

    Imatinib: A tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. It targets BCR-ABL, c-KIT, and PDGFR.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. .

Uniqueness of Nintedanib-d8

This compound is unique due to its deuterated structure, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, providing insights into the behavior of nintedanib in biological systems .

Propiedades

Fórmula molecular

C31H33N5O4

Peso molecular

547.7 g/mol

Nombre IUPAC

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i15D2,16D2,17D2,18D2

Clave InChI

CPMDPSXJELVGJG-BVUACPEDSA-N

SMILES isomérico

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)([2H])[2H])[2H]

SMILES canónico

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.